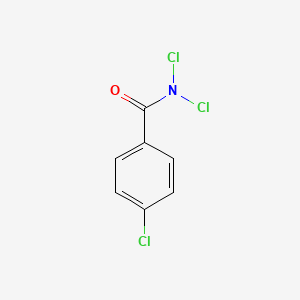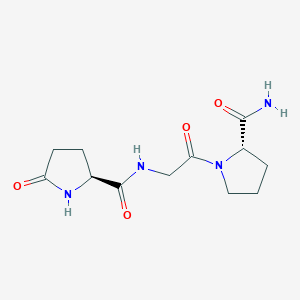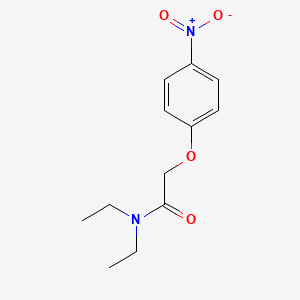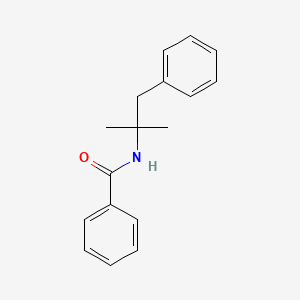
(Azulen-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Azulen-1-yl)acetonitrile is an organic compound characterized by the presence of an azulene moiety attached to an acetonitrile group Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color and unique electronic properties, which differ significantly from those of its isomer, naphthalene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Azulen-1-yl)acetonitrile typically involves the reaction of azulene with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where azulene is treated with a suitable nitrile source in the presence of a base. The reaction conditions often include:
Solvent: Acetonitrile or other polar aprotic solvents.
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: (Azulen-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azulen-1-yl ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the azulene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; strong nucleophiles like sodium azide (NaN₃) for nucleophilic substitution.
Major Products:
Oxidation: Azulen-1-yl ketones.
Reduction: Azulen-1-yl amines.
Substitution: Various substituted azulenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Azulen-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including heterocycles and polymers.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of optoelectronic materials, such as organic field-effect transistors and solar cells
Wirkmechanismus
The mechanism of action of (Azulen-1-yl)acetonitrile is largely influenced by the azulene moiety. Azulene’s electron-rich nature allows it to participate in various electron transfer processes. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, azulene derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
- Azulen-1-yl ketones
- Azulen-1-yl amines
- Azulen-1-yl-heteroaromatic compounds
Uniqueness: (Azulen-1-yl)acetonitrile stands out due to the presence of the nitrile group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis, compared to other azulene derivatives that may lack such functional groups .
Eigenschaften
CAS-Nummer |
53271-95-7 |
|---|---|
Molekularformel |
C12H9N |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-azulen-1-ylacetonitrile |
InChI |
InChI=1S/C12H9N/c13-9-8-11-7-6-10-4-2-1-3-5-12(10)11/h1-7H,8H2 |
InChI-Schlüssel |
ZXBQVTJQLNEXGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)




![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)

![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)



![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
